Butyl crotonate

描述

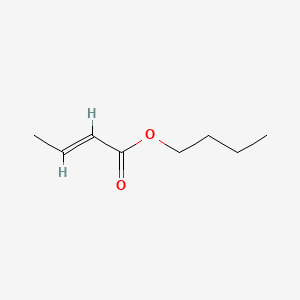

Butyl crotonate, also known as butyl (E)-2-butenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and butanol. This compound is characterized by its clear liquid form and is used in various chemical applications due to its reactivity and properties .

属性

IUPAC Name |

butyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCTUKHUBWMAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864036 | |

| Record name | 2-butenoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-91-4 | |

| Record name | Butyl 2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-butenoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Butyl crotonate can be synthesized through the esterification of crotonic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting crotonic acid with butanol under controlled conditions. The process involves the use of large-scale reactors and continuous distillation units to ensure high purity and yield of the product .

化学反应分析

Types of Reactions: Butyl crotonate undergoes various chemical reactions, including:

Hydrogenation: Converts this compound to butyl butyrate.

Halogenation: Reacts with halogens to form dihalobutyric acids.

Addition Reactions: Adds hydrogen bromide to form 3-bromobutyric acid.

Common Reagents and Conditions:

Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium.

Halogenation: Uses chlorine or bromine in the presence of a solvent.

Addition Reactions: Uses hydrogen halides like HBr under controlled conditions.

Major Products:

Butyl butyrate: from hydrogenation.

Dihalobutyric acids: from halogenation.

3-bromobutyric acid: from addition reactions.

科学研究应用

Applications Overview

-

Flavor and Fragrance Industry

- Butyl crotonate is primarily used as a flavoring agent and fragrance component. It imparts fruity notes to various products, making it popular in food and cosmetic formulations.

- Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound in enhancing the aroma profiles of fruit-flavored beverages, demonstrating its effectiveness in improving sensory attributes.

-

Polymer Chemistry

- It serves as a monomer in the synthesis of polymers. Its polymerization can lead to materials with specific properties suitable for coatings and adhesives.

- Case Study : Research documented in Macromolecules explored the polymerization of this compound using different initiators, revealing its potential for creating high-performance polymeric materials.

-

Solvent Applications

- Due to its solvent properties, this compound is utilized in various chemical processes, particularly in organic synthesis where it acts as a medium for reactions.

- Data Table : Comparison of Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 166 °C |

| Density | 0.89 g/cm³ |

| Solubility in Water | Low |

| Flash Point | 55 °C |

-

Chemical Intermediate

- It is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Case Study : A patent analysis indicated that this compound is involved in the production of specific herbicides, showcasing its utility in agricultural chemistry.

-

Natural Product Research

- This compound has been identified in natural products such as Mangifera indica (mango), indicating its relevance in natural flavor extraction processes.

- Data Table : Occurrence of this compound in Natural Sources

| Source | Concentration (ppm) |

|---|---|

| Mangifera indica | 30 |

| Citrus fruits | 15 |

作用机制

The mechanism of action of butyl crotonate involves its conversion to crotonyl-CoA by metabolic enzymes. This conversion allows it to participate in various biochemical pathways, influencing gene expression and cellular functions. The unique carbon-carbon π-bond structure of crotonyl groups plays a crucial role in these processes .

相似化合物的比较

- Crotonic acid

- Butyl butyrate

- Crotonaldehyde

- 2-butanone

Comparison: Butyl crotonate is unique due to its ester functional group, which imparts distinct reactivity compared to crotonic acid and crotonaldehyde. Unlike butyl butyrate, this compound contains a double bond, making it more reactive in addition and polymerization reactions. Its structural similarity to 2-butanone allows for comparable reactivity in certain chemical processes .

生物活性

Butyl crotonate (BCr), an ester derived from crotonic acid and butanol, has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, copolymerization capabilities, and implications in metabolic pathways.

This compound is classified as an α,β-unsaturated ester with the chemical formula and a molecular weight of 142.19 g/mol. It is synthesized through the esterification of crotonic acid with butanol, a process that can be performed under mild conditions to yield high purity products .

Copolymerization Behavior

Copolymerization with 2-Methylen-1,3-Dioxepane (MDO)

Recent studies have demonstrated that this compound can copolymerize efficiently with MDO to form alternating copolymers. This reaction is particularly noteworthy due to the traditionally low reactivity ratios associated with crotonates. The copolymerization process was characterized by monitoring the reaction using NMR spectroscopy, revealing a significant conversion rate of 85% for this compound within six hours .

Table 1: Properties of Copolymers from this compound

| Crotonate Monomer | Conversion (in 6 h) | Glass Transition Temperature (°C) | Ring Opening (%) |

|---|---|---|---|

| This compound | 85.0 | -37 | 93 |

| Ethyl Crotonate | 80.5 | -29 | 95 |

| 2-Octyl Crotonate | 82.5 | -41 | 97 |

This table highlights the comparable properties of various crotonates when copolymerized with MDO, indicating the versatility of this compound in forming biodegradable materials .

Biological Implications

Metabolic Pathways and Protein Acylation

This compound plays a role in metabolic pathways involving four-carbon acylations, such as butyrylation and crotonylation. These modifications are crucial for regulating protein functions related to cellular processes like RNA biogenesis and metabolism . The presence of crotonyl-CoA in cells suggests that this compound may influence various biological activities through these acylation mechanisms.

Case Study: Butanol Production from this compound

A significant application of this compound is its reduction to n-butanol via metabolic engineering techniques. Research indicates that specific bacterial strains can efficiently convert this compound into n-butanol, showcasing its potential as a renewable resource for biofuel production . This process not only highlights the compound's utility in energy applications but also emphasizes its role in sustainable chemistry.

常见问题

Q. How should researchers address crotonate’s dermal sensitization risks in lab settings?

- Safety : Follow IFRA Standards for handling methyl crotonate analogs. Use PPE and avoid direct skin contact. Reference RIFM Safety Assessment protocols for toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。